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molecular formula C22H23F2NO4 B1365992 AGN 194078

AGN 194078

Cat. No. B1365992
M. Wt: 403.4 g/mol
InChI Key: BCKLKOYFMACAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06387950B2

Procedure details

A solution of methyl 2,6-difluoro-4-[(3-methoxymethoxy-5,5,8,8,-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoate (Compound A, 113 mg, 0.26 mmol) in 6 ml of methanol and 3 drops of conc. HCl was stirred at room temperature for overnight and then concentrated to dryness. The solid was recrystallized from ethyl ether: hexane to give the title compound as a white solid.
Name
methyl 2,6-difluoro-4-[(3-methoxymethoxy-5,5,8,8,-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoate
Quantity
113 mg
Type
reactant
Reaction Step One
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]([NH:12][C:13]([C:15]2[C:24]([O:25]COC)=[CH:23][C:22]3[C:21]([CH3:30])([CH3:29])[CH2:20][CH2:19][C:18]([CH3:32])([CH3:31])[C:17]=3[CH:16]=2)=[O:14])[CH:9]=[C:8]([F:33])[C:3]=1[C:4]([O:6]C)=[O:5]>CO.Cl>[F:1][C:2]1[CH:11]=[C:10]([NH:12][C:13]([C:15]2[C:24]([OH:25])=[CH:23][C:22]3[C:21]([CH3:29])([CH3:30])[CH2:20][CH2:19][C:18]([CH3:32])([CH3:31])[C:17]=3[CH:16]=2)=[O:14])[CH:9]=[C:8]([F:33])[C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
methyl 2,6-difluoro-4-[(3-methoxymethoxy-5,5,8,8,-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-benzoate
Quantity
113 mg
Type
reactant
Smiles
FC1=C(C(=O)OC)C(=CC(=C1)NC(=O)C1=CC=2C(CCC(C2C=C1OCOC)(C)C)(C)C)F
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)OC)C(=CC(=C1)NC(=O)C1=CC=2C(CCC(C2C=C1OCOC)(C)C)(C)C)F
Name
Quantity
6 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethyl ether

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)O)C(=CC(=C1)NC(=O)C1=CC=2C(CCC(C2C=C1O)(C)C)(C)C)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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